1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, also known as TIPS-EBX, is a valuable reagent in organic synthesis, particularly for electrophilic alkynylation. This reaction introduces an alkyne functional group (C≡C) into a molecule. TIPS-EBX serves as a source of the electrophilic acetylene moiety, I-C≡C-Si(iPr)₃, which readily reacts with various nucleophiles to form new carbon-carbon bonds.
The Waser group played a pioneering role in discovering and exploring the unique reactivity of TIPS-EBX for electrophilic alkynylation. Their research established TIPS-EBX as a versatile reagent for the introduction of alkynes into diverse substrates, including:
TIPS-EBX offers several advantages over other reagents used for electrophilic alkynylation:
The applications of TIPS-EBX extend beyond electrophilic alkynylation. Recent research has explored its potential in other areas of organic synthesis, such as:
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one is an organosilicon compound characterized by its unique structure and functional properties. The molecular formula is C₁₈H₂₅IO₂Si, with a molecular weight of 428.39 g/mol. This compound features a benziodoxole moiety, which is known for its applications in organic synthesis, particularly as a reagent in various chemical transformations. The triisopropylsilyl group enhances its stability and solubility, making it suitable for diverse applications in synthetic chemistry .
The compound is primarily utilized in cross-coupling reactions and C-C bond formation. It can participate in nucleophilic substitutions and cycloadditions due to the presence of the ethynyl group. The silyl protecting group allows for selective reactions under mild conditions, making it advantageous for complex organic syntheses. Notably, it can be involved in the formation of carbon-carbon bonds through reactions with various electrophiles .
The synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one typically involves several steps:
This compound finds applications primarily in organic synthesis as a versatile reagent for:
Interaction studies are crucial for understanding how 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one behaves in biological systems. Preliminary investigations suggest that the compound may interact with various enzymes and receptors, but comprehensive studies are necessary to determine its specificity and efficacy in biological contexts. Such studies would typically involve assays to evaluate binding affinity and biological activity against specific targets .
Several compounds exhibit structural or functional similarities to 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
1,2-Benziodoxole | Contains a benziodoxole moiety | Lacks the ethynyl and triisopropylsilyl groups |
Triisopropylsilylacetylene | Ethynyl group with triisopropylsilyl | Focused on C-C bond formation |
1-Benziodoxol-3(1H)-one | Benziodoxole without additional substituents | More reactive due to lack of steric hindrance |
The uniqueness of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one lies in its combination of stability from the triisopropylsilyl group and reactivity from the ethynyl group, making it particularly useful in synthetic applications where both characteristics are desired .
Irritant